molecular formula C8H7ClFNO2 B180383 Methyl 5-amino-2-chloro-4-fluorobenzoate CAS No. 141772-31-8

Methyl 5-amino-2-chloro-4-fluorobenzoate

Cat. No.: B180383
CAS No.: 141772-31-8
M. Wt: 203.6 g/mol
InChI Key: GRQLIRSFYJTUQR-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . It is a benzoate ester derivative, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-chloro-4-fluorobenzoate can be synthesized through the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid. The process involves the following steps :

    Esterification: A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid, methanol (CH3OH), and sulfuric acid (H2SO4) is heated to reflux for 6 hours.

    Cooling and Extraction: The reaction mixture is then cooled to 25°C, followed by the addition of ethyl acetate and water for extraction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Palladium on activated carbon, hydrogen gas, ethyl acetate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: The major product is this compound.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Methyl 5-amino-2-chloro-4-fluorobenzoate is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro substituents on the benzene ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-chloro-4-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 5-amino-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQLIRSFYJTUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441400
Record name Methyl 5-amino-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141772-31-8
Record name Methyl 5-amino-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl 5-amino-2-chloro-4-fluorobenzoate in the synthesis of saflufenacil?

A: this compound serves as a crucial building block in the multi-step synthesis of saflufenacil []. It undergoes a series of reactions including conversion to an isocyanate, cyclization, methylation, hydrolysis, and finally coupling with N-methyl-N-isopropyl sulfamide to yield the final saflufenacil molecule.

Q2: How is the purity of this compound assessed in the synthesis process?

A: High-performance liquid chromatography (HPLC) analysis is employed to determine the purity of this compound, confirming a purity of 99.8% in the synthesis process []. This analytical technique ensures the quality and consistency of the intermediate, ultimately contributing to the successful production of saflufenacil.

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